

Spectroscopic data for (3-Methyl-2-furyl)methanol NMR analysis

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Compound of Interest

Compound Name: (3-Methyl-2-furyl)methanol

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An In-depth Technical Guide to the NMR Analysis of (3-Methyl-2-furyl)methanol

This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectroscopic data for (3-Methyl-2-furyl)methanol, tailored for researchers, scientists, and professionals in drug development. It includes a detailed presentation of expected NMR data, experimental protocols, and a visual workflow for the analysis.

Spectroscopic Data: ^1H and ^{13}C NMR

The precise NMR data for (3-Methyl-2-furyl)methanol is not readily available in public databases. However, based on the known chemical shifts of furan derivatives and related structures, a predicted set of data can be compiled. The following tables summarize the anticipated ^1H and ^{13}C NMR chemical shifts (δ) for (3-Methyl-2-furyl)methanol. These values are estimates and should be confirmed by experimental data.

Table 1: Predicted ^1H NMR Spectroscopic Data for (3-Methyl-2-furyl)methanol

Protons	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-4	~6.25	d	~1.8
H-5	~7.30	d	~1.8
-CH ₂ OH	~4.50	s	-
-CH ₃	~2.10	s	-
-OH	Variable	br s	-

Table 2: Predicted ¹³C NMR Spectroscopic Data for **(3-Methyl-2-furyl)methanol**

Carbon Atom	Chemical Shift (δ , ppm)
C-2	~150
C-3	~115
C-4	~110
C-5	~140
-CH ₂ OH	~57
-CH ₃	~10

Experimental Protocols for NMR Analysis

A standardized protocol is crucial for obtaining high-quality NMR spectra for the structural elucidation of furan derivatives.[\[1\]](#)

Sample Preparation

A well-prepared sample is fundamental for acquiring high-resolution NMR spectra.[\[1\]](#)

- Analyte Quantity: For ¹H NMR, dissolve 5-10 mg of **(3-Methyl-2-furyl)methanol** in approximately 0.6-0.7 mL of a deuterated solvent. For ¹³C NMR, a higher concentration of 20-50 mg is recommended.[\[1\]](#)

- Solvent Selection: Deuterated chloroform (CDCl_3) is a commonly used solvent for furan derivatives due to its excellent dissolving capabilities.^{[1][2]} Other solvents such as acetone- d_6 , DMSO- d_6 , or benzene- d_6 may also be utilized depending on the sample's solubility.^[1]
- Procedure:
 - Accurately weigh the desired amount of the furan derivative.^[3]
 - Dissolve the sample in the chosen deuterated solvent in a clean vial.
 - To remove any particulate matter that could degrade the quality of the spectrum, filter the solution through a pipette with a glass wool plug directly into a clean, dry 5 mm NMR tube.^[1]
 - Cap the NMR tube to prevent solvent evaporation and contamination.^[1]
- Internal Standard: Tetramethylsilane (TMS) can be added as an internal reference standard, with its signal defined as 0.0 ppm.^[2]

NMR Data Acquisition

The following steps outline the procedure for acquiring NMR data using a high-field NMR spectrometer (e.g., 400 MHz or higher).^[2]

- Instrument Setup: Tune and match the probe to the appropriate frequency for ^1H or ^{13}C .
- Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field and shim the magnetic field to ensure high homogeneity and sharp spectral lines.^[2]
- Pulse Sequence: A standard single-pulse experiment with proton decoupling is typically employed for routine ^{13}C NMR spectra.^[2] For more detailed structural analysis, advanced 2D NMR techniques such as COSY and HMBC can be utilized.^[1]
- Acquisition Parameters:
 - Spectral Width: Set a spectral width that encompasses all expected chemical shifts. For ^{13}C NMR of furan derivatives, a range of 0-200 ppm is common.^[2]

- Number of Scans: Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

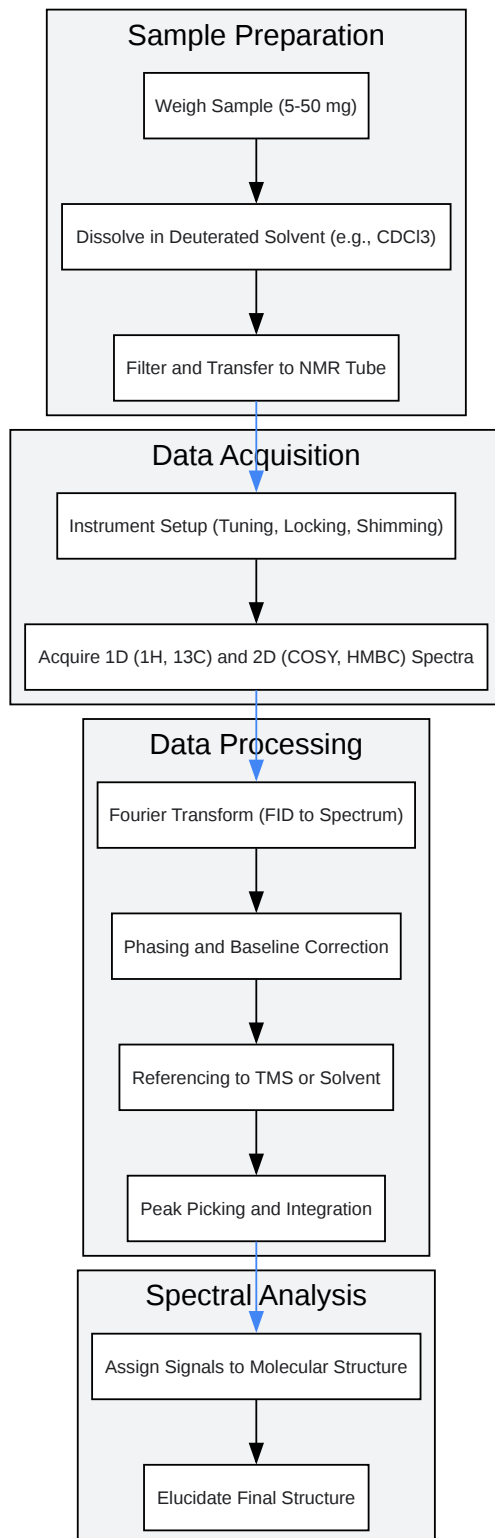
Data Processing

- Fourier Transformation: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.[\[2\]](#)
- Phasing and Baseline Correction: Phase the spectrum to ensure all peaks have a pure absorption lineshape and correct the baseline to be flat.[\[2\]](#)
- Referencing: Reference the spectrum by setting the TMS peak to 0.0 ppm or the solvent peak to its known chemical shift.[\[2\]](#)
- Peak Picking and Integration: Identify and label the chemical shifts of all peaks and integrate the signals in the ^1H NMR spectrum to determine the relative ratios of the protons.[\[2\]](#)

Workflow Visualization

The following diagram illustrates the general experimental workflow for the NMR analysis of **(3-Methyl-2-furyl)methanol**.

Experimental Workflow for NMR Analysis

[Click to download full resolution via product page](#)Caption: Workflow for the NMR analysis of **(3-Methyl-2-furyl)methanol**.

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